![molecular formula C7H8NNaO3 B3079372 Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate CAS No. 1067881-61-1](/img/structure/B3079372.png)
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate
Overview
Description
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate (SCTPC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. SCTPC is a pyranocarboxylate derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate is not fully understood, but several studies have suggested that it may act through the inhibition of specific enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals, reducing oxidative stress.
Advantages and Limitations for Lab Experiments
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate, including the exploration of its potential therapeutic applications in cancer therapy, inflammation, and pain management. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and improve its pharmacokinetic properties. Overall, this compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent in the future.
Scientific Research Applications
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has been studied for its potential therapeutic applications, including its antitumor, anti-inflammatory, and analgesic effects. Several studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases and pain management.
properties
IUPAC Name |
sodium;4-cyanooxane-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.Na/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-4H2,(H,9,10);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACKRLQZVRZFG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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